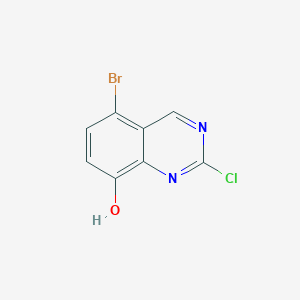

5-Bromo-2-chloroquinazolin-8-ol

Description

Properties

IUPAC Name |

5-bromo-2-chloroquinazolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-5-1-2-6(13)7-4(5)3-11-8(10)12-7/h1-3,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUDNCDOVCBQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC(=NC2=C1O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloroquinazolin-8-ol typically involves the bromination of 2-chloroquinazolin-8-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as N-methyl-2-pyrrolidone (NMP) under an argon atmosphere at low temperatures (0°C). After stirring for a specified period, the reaction mixture is analyzed using techniques like LC-MS to confirm the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloroquinazolin-8-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or amines can be used to replace the halogen atoms.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or amino derivatives, while oxidation can produce quinazoline N-oxides.

Scientific Research Applications

5-Bromo-2-chloroquinazolin-8-ol exhibits significant biological activities, particularly in inhibiting specific enzymes and receptors involved in critical cellular processes.

Enzyme Inhibition

The compound has been shown to inhibit various kinases, including CAMKK2 (Calcium/Calmodulin-dependent Protein Kinase Kinase 2), which plays a crucial role in metabolic processes associated with cancer growth. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

Anticancer Properties

In vitro studies demonstrate that treatment with this compound significantly reduces viability across various cancer cell lines, such as prostate and breast cancer cells. The mechanism involves modulation of the MAPK signaling pathway, leading to increased apoptosis rates .

Antimicrobial Activity

Preliminary investigations suggest antimicrobial properties against specific bacterial strains, although further studies are needed to elucidate its full spectrum of activity .

Research Findings

Recent research highlights the compound's potential as a lead structure for developing new therapeutics:

- Enhanced Potency : Derivatives of this compound have shown improved potency against CAMKK2 compared to existing inhibitors, indicating that structural modifications could yield more effective drugs .

- Structure-Activity Relationships (SAR) : Studies reveal that specific substitutions on the quinazoline ring can significantly alter biological activity, paving the way for targeted drug design .

Cancer Cell Lines

In vitro studies have demonstrated that treatment with this compound leads to significant reductions in viability across various cancer cell lines. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation.

Metabolic Disorders

Research indicates potential applications in treating metabolic diseases by targeting CAMKK2. Inhibition of this kinase has been associated with reduced food intake and improved metabolic profiles in animal models .

Antimicrobial Studies

Preliminary investigations suggest that the compound possesses antimicrobial properties against certain pathogens, warranting further exploration into its therapeutic potential .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits CAMKK2 and other kinases, affecting cell signaling pathways. |

| Anticancer Properties | Induces apoptosis and reduces proliferation in multiple cancer types. |

| Microbial Activity | Exhibits antimicrobial properties against certain bacterial strains. |

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloroquinazolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: Quinazoline (two nitrogen atoms in the bicyclic ring) vs. quinoline (one nitrogen). The quinazoline core in this compound may enhance hydrogen-bonding interactions compared to quinoline derivatives like 7-Bromo-5-chloroquinolin-8-ol .

Substituent Effects: Bromine Position: Bromine at position 5 (target compound) vs. 6 or 7 in analogs. Position 5 bromine may sterically hinder electrophilic substitution reactions compared to position 6 or 7 derivatives. Hydroxyl Group: The hydroxyl group at position 8 in the target compound increases acidity and solubility in polar solvents compared to methyl or amino substituents in other analogs .

Physicochemical and Reactivity Comparisons

Solubility and Stability:

- This compound : The hydroxyl group enhances water solubility but may also increase susceptibility to oxidation under acidic conditions.

- Quinazolinone Derivatives: Reduced solubility due to the absence of polar hydroxyl groups, favoring lipid membrane permeability .

Reactivity Trends:

- Nucleophilic Substitution: Chlorine at position 2 in the target compound is more reactive toward nucleophilic displacement than bromine, which is less electronegative. This contrasts with 2-Amino-6-bromoquinazolin-4-ol, where the amino group at position 2 stabilizes the ring against substitution .

Biological Activity

5-Bromo-2-chloroquinazolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the quinazoline family, characterized by a fused bicyclic structure containing nitrogen atoms. Its synthesis typically involves several steps, including bromination and chlorination reactions on quinazoline derivatives. The following outlines a common synthetic route:

- Bromination : Quinazoline is brominated using bromine in a solvent like acetic acid to introduce bromine at the 5 position.

- Chlorination : The brominated product undergoes chlorination with thionyl chloride or phosphorus pentachloride to add chlorine at the 2 position.

- Hydroxylation : Finally, hydroxylation at the 8 position is achieved using agents such as sodium hydroxide or hydrogen peroxide.

This multi-step synthesis results in a compound that exhibits unique reactivity due to the presence of both halogens and a hydroxyl group.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in cellular processes:

- Enzyme Inhibition : The compound acts as an inhibitor for several kinases and phosphatases, which are critical in signaling pathways related to cell proliferation and survival. For instance, it has been shown to inhibit CAMKK2 (Calcium/Calmodulin-dependent Protein Kinase Kinase 2), a key regulator in metabolic processes linked to cancer growth .

- Antiproliferative Effects : Studies have demonstrated that this compound can reduce cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits CAMKK2 and other kinases, affecting cell signaling pathways. |

| Anticancer Properties | Induces apoptosis and reduces proliferation in multiple cancer types. |

| Microbial Activity | Exhibits antimicrobial properties against certain bacterial strains. |

Case Studies

- Cancer Cell Lines : In vitro studies have shown that treatment with this compound leads to significant reductions in viability across various cancer cell lines, including prostate and breast cancer cells. The mechanism involves modulation of the MAPK signaling pathway, resulting in enhanced apoptosis rates .

- Metabolic Disorders : Research indicates potential applications in treating metabolic diseases by targeting CAMKK2, which is implicated in obesity and diabetes management. Inhibition of this kinase has been associated with reduced food intake and improved metabolic profiles in animal models .

- Antimicrobial Studies : Preliminary investigations suggest that the compound possesses antimicrobial properties, inhibiting the growth of specific pathogens, although further studies are needed to elucidate its full spectrum of activity .

Research Findings

Recent findings highlight the compound's potential as a lead structure for developing new therapeutics:

- A study demonstrated that derivatives of this compound exhibited enhanced potency against CAMKK2 compared to existing inhibitors, suggesting that modifications could yield more effective drugs .

- Another investigation into structure-activity relationships (SAR) revealed that specific substitutions on the quinazoline ring could significantly alter biological activity, paving the way for targeted drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-chloroquinazolin-8-ol, and how can purity be optimized?

- Methodology : Two primary approaches are documented for analogous quinazoline derivatives:

- Witte-Seeliger method : Reacting nitrile precursors (e.g., 3-bromobenzonitrile) with amino alcohols under ZnCl₂ catalysis, yielding intermediates that undergo cyclization .

- Alternative pathway : Converting carboxylic acids (e.g., 2-bromobenzoic acid) to acid chlorides using SOCl₂/DMF, followed by Schotten-Baumann reaction with amino alcohols. This route avoids expensive nitrile precursors and achieves high yields (e.g., 74.2%) .

Q. What spectroscopic techniques are recommended for structural validation of this compound?

- Methodology :

- NMR : Compare ¹H/¹³C NMR data with literature values for analogous compounds (e.g., 5-Bromo-2,4-dichloroquinazoline) to confirm substituent positions .

- Mass spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- IR spectroscopy : Identify functional groups (e.g., -OH, C-Br) via characteristic absorption bands (e.g., 3200–3600 cm⁻¹ for hydroxyl) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal protective equipment (PPE) : Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact. Respirators are required in high-concentration environments .

- Storage : Store in cool (0°C), dry conditions, segregated from oxidizing agents. Use airtight containers to prevent hydrolysis .

- Spill response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

- Methodology :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to optimize cyclization efficiency. For example, ZnCl₂ reduces side reactions in Witte-Seeliger syntheses .

- Solvent effects : Evaluate polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Ethanol/water mixtures may enhance precipitation of pure products .

- Reaction monitoring : Use TLC or in-situ IR to detect incomplete cyclization. Adjust reaction time/temperature dynamically .

Q. How can computational modeling predict the electronic properties of this compound for drug design?

- Methodology :

- Density Functional Theory (DFT) : Employ gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) to model electron density distribution and frontier orbitals. This aids in predicting reactivity (e.g., nucleophilic attack sites) .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock. Validate with experimental IC₅₀ data from analogous quinazolines .

Q. How should researchers resolve contradictory data in purity assessments (e.g., HPLC vs. NMR)?

- Methodology :

- Cross-validation : Run orthogonal techniques (e.g., HPLC for quantitative purity, NMR for structural integrity). For instance, HPLC may detect trace solvents, while NMR confirms absence of regioisomers .

- Standard reference : Compare with certified standards of structurally related compounds (e.g., 5-Bromo-2,4-dichloroquinazoline) to calibrate analytical methods .

- Sample preparation : Ensure uniform dissolution (e.g., deuterated solvents for NMR, filtered samples for HPLC) to avoid artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.